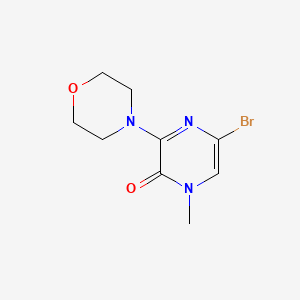
5-Bromo-1-methyl-3-morpholinopyrazin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-methyl-3-morpholinopyrazin-2(1H)-one is a heterocyclic organic compound that contains bromine, methyl, and morpholine functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-methyl-3-morpholinopyrazin-2(1H)-one typically involves the bromination of 1-methyl-3-morpholinopyrazin-2(1H)-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxo derivatives.
Reduction: Reduction reactions could convert the bromine atom to a hydrogen atom, yielding 1-methyl-3-morpholinopyrazin-2(1H)-one.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amino derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-Bromo-1-methyl-3-morpholinopyrazin-2(1H)-one can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
Biologically, compounds similar to this compound may exhibit interesting bioactivity, making them candidates for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects, such as antimicrobial, antiviral, or anticancer activities.
Industry
Industrially, such compounds might be used in the production of specialty chemicals or as building blocks for more complex chemical entities.
Wirkmechanismus
The mechanism of action of 5-Bromo-1-methyl-3-morpholinopyrazin-2(1H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Chloro-1-methyl-3-morpholinopyrazin-2(1H)-one
- 5-Fluoro-1-methyl-3-morpholinopyrazin-2(1H)-one
- 5-Iodo-1-methyl-3-morpholinopyrazin-2(1H)-one
Uniqueness
5-Bromo-1-methyl-3-morpholinopyrazin-2(1H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing properties can affect the compound’s interactions with biological targets and its overall stability.
Eigenschaften
Molekularformel |
C9H12BrN3O2 |
|---|---|
Molekulargewicht |
274.11 g/mol |
IUPAC-Name |
5-bromo-1-methyl-3-morpholin-4-ylpyrazin-2-one |
InChI |
InChI=1S/C9H12BrN3O2/c1-12-6-7(10)11-8(9(12)14)13-2-4-15-5-3-13/h6H,2-5H2,1H3 |
InChI-Schlüssel |
DFOSMTBZQDLHFV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(N=C(C1=O)N2CCOCC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















